IWR-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

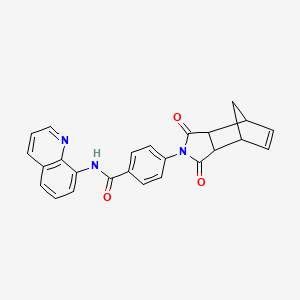

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IWR-1 on β-catenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action is centered on the stabilization of the β-catenin destruction complex, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene expression. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low. Upon Wnt binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

This compound: A Tankyrase Inhibitor Targeting the β-catenin Destruction Complex

This compound was identified as an inhibitor of the Wnt response through cell-based screens.[1] Its primary mechanism of action involves the inhibition of Tankyrase-1 and Tankyrase-2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] Tankyrases are responsible for the PARsylation of Axin, a scaffold protein in the β-catenin destruction complex. This post-translational modification targets Axin for ubiquitination and proteasomal degradation.

By inhibiting tankyrase activity, this compound prevents the degradation of Axin, leading to its stabilization and accumulation.[1][3] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex.[1][3] This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, effectively antagonizing Wnt signaling.[1][3] Consequently, the nuclear translocation of β-catenin is blocked, and the expression of Wnt target genes is suppressed.[4]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Wnt/β-catenin signaling) | 180 nM | Mouse L-cells with Wnt3a | [5] |

| IC50 (Cell Proliferation) | Not explicitly stated, but effective at μM concentrations | HCT116, HT29 | [6] |

| Binding Affinity (TNKS1) | Not explicitly stated, but potent inhibitor | In vitro | [2] |

| Binding Affinity (TNKS2) | Not explicitly stated, but potent inhibitor | In vitro | [2] |

| Effect on Axin2 levels | Potent induction | DLD-1 colorectal cancer cells | [3] |

| Effect on β-catenin phosphorylation | Induces phosphorylation | DLD-1 colorectal cancer cells | [3] |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

This compound Mechanism of Action

Caption: Detailed molecular mechanism of this compound action on the β-catenin destruction complex.

Experimental Workflow: TOPflash Reporter Assay

Caption: A typical experimental workflow for a TOPflash luciferase reporter assay.

Experimental Protocols

TOPflash/FOPflash Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway. TOPflash reporters contain TCF/LEF binding sites upstream of a luciferase gene, while FOPflash reporters have mutated, non-functional binding sites and serve as a negative control.

Materials:

-

HEK293T or other suitable cells

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or recombinant Wnt3a (optional, for pathway activation)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed 2 x 10^4 HEK293T cells per well in a 96-well plate and incubate overnight.

-

Transfection:

-

For each well, prepare a DNA mixture containing 80 ng of either TOPflash or FOPflash plasmid and 8 ng of Renilla luciferase plasmid in serum-free medium.

-

Add transfection reagent according to the manufacturer's instructions and incubate to form DNA-lipid complexes.

-

Add the transfection complexes to the cells and incubate for 24 hours.

-

-

Treatment:

-

Replace the medium with fresh medium containing the desired concentrations of this compound.

-

If pathway activation is required, add Wnt3a conditioned media or recombinant Wnt3a. Include appropriate vehicle controls.

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity (TOPflash or FOPflash) to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity by dividing the normalized TOPflash values by the normalized FOPflash values for each condition.

-

Western Blotting for β-catenin and Axin

This protocol allows for the detection and quantification of protein levels.

Materials:

-

Cell lines of interest (e.g., DLD-1, SW480)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-Axin2, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at desired concentrations for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).

-

Co-immunoprecipitation of the β-catenin Destruction Complex

This technique is used to study protein-protein interactions within the destruction complex.

Materials:

-

Cells expressing the proteins of interest

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against one component of the complex (e.g., anti-Axin1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.

-

Centrifuge to clear the lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against other components of the destruction complex (e.g., β-catenin, GSK3β, APC).

-

Conclusion

This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and holds potential as a therapeutic agent for cancers driven by aberrant Wnt signaling. Its mechanism of action, through the inhibition of tankyrases and subsequent stabilization of the β-catenin destruction complex, provides a clear rationale for its anti-tumor activity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the role of this compound and the broader Wnt pathway in health and disease.

References

- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

IWR-1: A Technical Guide to its Role in Wnt Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal cancer, and is implicated in various other diseases. Consequently, the development of small molecule inhibitors targeting the Wnt cascade is of significant interest for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) has emerged as a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the core mechanism of this compound action, its quantitative effects, detailed experimental protocols for its characterization, and its structure-activity relationship.

Core Mechanism of Action: Stabilization of the β-Catenin Destruction Complex

In the absence of a Wnt ligand, a multiprotein "destruction complex" targets the key signaling molecule β-catenin for proteasomal degradation. This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α). GSK3β and CK1α sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent degradation.

The stability of the destruction complex is dynamically regulated. Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, play a critical role in promoting the degradation of Axin. Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, which signals it for ubiquitination and proteasomal degradation. This turnover of Axin, a rate-limiting component of the destruction complex, leads to its destabilization and a subsequent increase in free β-catenin.

This compound functions as a potent inhibitor of both TNKS1 and TNKS2.[1] By binding to the catalytic domain of tankyrases, this compound prevents the PARsylation of Axin.[1] This inhibition of Axin PARsylation leads to its stabilization and accumulation.[2] The increased levels of Axin enhance the assembly and stability of the β-catenin destruction complex.[2][3] A more stable and active destruction complex leads to increased phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.[2][3] This ultimately results in the downregulation of TCF/LEF-mediated transcription of Wnt target genes.[3]

References

- 1. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

IWR-1: A Technical Guide to its Target, Binding, and Inhibition of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) is a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the molecular target of this compound, its specific binding site, and its mechanism of action. We present a compilation of quantitative data, detailed experimental protocols for key assays, and a visual representation of the affected signaling pathway to support researchers in the fields of cancer biology, stem cell research, and drug discovery.

The Molecular Target of this compound: Tankyrase 1 and 2

The primary molecular targets of this compound are the closely related poly(ADP-ribose) polymerase (PARP) family members, Tankyrase-1 (TNKS1/PARP5a) and Tankyrase-2 (TNKS2/PARP5b) .[1] this compound exhibits high selectivity for these enzymes over other PARPs, such as PARP1 and PARP2.[1]

Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by mediating the PARsylation (poly-ADP-ribosylation) of Axin, a key scaffold protein in the β-catenin destruction complex. This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting the catalytic activity of tankyrases, this compound prevents Axin degradation, leading to its stabilization.[2][3]

The this compound Binding Site: The Adenosine Subsite of Tankyrase

Unlike many other PARP inhibitors that target the conserved nicotinamide binding site, this compound binds to a distinct and more selective pocket: the adenosine subsite of the NAD+ binding domain within the catalytic unit of TNKS1 and TNKS2.[4][5][6] This unique binding mode is responsible for the high selectivity of this compound for tankyrases over other PARP family members.[1][4]

Crystallographic studies of this compound in complex with the catalytic domain of tankyrase have elucidated the specific molecular interactions. The binding of this compound to the adenosine subsite induces a conformational change in the enzyme, effectively blocking the binding of the natural substrate NAD+ and inhibiting the auto-PARsylation activity of tankyrases.[7]

Mechanism of Action: Stabilization of the β-Catenin Destruction Complex

The inhibition of TNKS1 and TNKS2 by this compound initiates a cascade of events that ultimately leads to the downregulation of Wnt/β-catenin signaling:

-

Inhibition of Tankyrase Activity: this compound binds to the adenosine subsite of TNKS1/2, preventing their auto-PARsylation and the PARsylation of their substrates.

-

Stabilization of Axin: The inhibition of Axin PARsylation prevents its ubiquitination and proteasomal degradation. This leads to the accumulation and stabilization of Axin proteins (both Axin1 and Axin2).[2][3][8]

-

Enhanced β-Catenin Destruction: The stabilized Axin acts as a scaffold for the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This enhanced complex more efficiently phosphorylates β-catenin.[8]

-

β-Catenin Degradation: Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Inhibition of Wnt Target Gene Expression: The reduction in cytosolic β-catenin levels prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[9]

Quantitative Data

The following table summarizes the reported inhibitory concentrations of this compound against its targets and the Wnt pathway.

| Target/Assay | Cell Line/System | IC50 / EC50 | Reference |

| TNKS1 (in vitro) | Recombinant Human | 131 nM | [1] |

| TNKS2 (in vitro) | Recombinant Human | 56 nM | [1] |

| Wnt/β-catenin Pathway | L-cells expressing Wnt3A | 180 nM | [10] |

| Wnt/β-catenin Pathway | HEK293T cells | 26 nM | |

| Axin2 Accumulation | SW480 cells | 2.5 µM | [11] |

| TNKS2 Auto-PARsylation | Recombinant Human | 200 nM | [11] |

Experimental Protocols

In Vitro Tankyrase Auto-PARsylation Assay

This assay measures the ability of this compound to inhibit the auto-poly-ADP-ribosylation of recombinant tankyrase.

Materials:

-

Recombinant human TNKS1 or TNKS2 (BPS Bioscience)

-

NAD+ (Sigma-Aldrich)

-

Biotinylated NAD+ (Trevigen)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2, 0.1% BSA

-

This compound (Selleck Chemicals) dissolved in DMSO

-

Streptavidin-HRP conjugate (Thermo Fisher Scientific)

-

TMB Substrate (Thermo Fisher Scientific)

-

Stop Solution (e.g., 1 M H2SO4)

-

96-well high-binding microplate

Procedure:

-

Coat a 96-well microplate with recombinant TNKS1 or TNKS2 (e.g., 100 ng/well) in coating buffer (e.g., PBS) overnight at 4°C.

-

Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Block the wells with 3% BSA in PBS for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer. Also prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add 25 µL of the this compound dilutions or controls to the wells.

-

Prepare the reaction mixture containing NAD+ (e.g., 25 µM) and Biotinylated NAD+ (e.g., 2.5 µM) in Assay Buffer.

-

Initiate the reaction by adding 25 µL of the reaction mixture to each well.

-

Incubate the plate for 1-2 hours at room temperature with gentle agitation.

-

Wash the plate five times with Wash Buffer.

-

Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB Substrate and incubate until a blue color develops.

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Wnt/β-Catenin Reporter Assay (Luciferase Assay)

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct.

Materials:

-

HEK293T or other suitable cell line

-

TOPFlash (or SuperTOPFlash) TCF/LEF luciferase reporter plasmid

-

pRL-TK Renilla luciferase control plasmid (for normalization)

-

Wnt3a conditioned media or recombinant Wnt3a

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

This compound dissolved in DMSO

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Co-transfect the cells with the TOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the media with fresh media containing serial dilutions of this compound or DMSO vehicle control.

-

Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway. Include an unstimulated control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.

Western Blot Analysis of Axin Stabilization and β-Catenin Phosphorylation

This protocol details the detection of changes in protein levels of Axin and phosphorylated β-catenin following this compound treatment.

Materials:

-

DLD-1 or SW480 colorectal cancer cell line

-

This compound dissolved in DMSO

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Axin1 (Cell Signaling Technology)

-

Rabbit anti-Axin2 (Cell Signaling Technology)

-

Rabbit anti-phospho-β-Catenin (Ser33/37/Thr41) (Cell Signaling Technology)

-

Mouse anti-β-Catenin (BD Biosciences)

-

Mouse anti-β-Actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL Western Blotting Substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Caption: Workflow for characterizing this compound's inhibitory activity.

References

- 1. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. rcsb.org [rcsb.org]

Unveiling IWR-1: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical chemical probe for dissecting the intricate Wnt signaling pathway and as a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and chemical properties of this compound, tailored for professionals in biomedical research and drug development. We detail the seminal high-throughput screening that led to its identification, its mechanism of action as a tankyrase inhibitor leading to Axin stabilization, and its key chemical and biological characteristics. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Discovery of this compound

This compound was identified through a sophisticated high-throughput screening of a synthetic chemical library containing approximately 200,000 compounds. The primary screen was designed to identify small molecules that could inhibit the Wnt/β-catenin signaling pathway.

High-Throughput Screening Protocol

The discovery of this compound was a result of a cell-based reporter assay utilizing a SuperTOPFlash (STF) reporter construct. This reporter system contains TCF/LEF binding sites upstream of a luciferase gene, providing a quantitative measure of Wnt/β-catenin signaling activity.

Experimental Workflow for High-Throughput Screening:

The initial screen identified several "Inhibitors of Wnt Response," with this compound being a lead compound due to its potency and specificity. The discovery was first published by Chen et al. in 2009 in the journal Nature Chemical Biology. The research was conducted by a team of scientists primarily affiliated with the University of Texas Southwestern Medical Center.

Chemical Properties of this compound

This compound is a small molecule with the chemical formula C₂₅H₁₉N₃O₃ and a molecular weight of 409.44 g/mol . The endo stereoisomer is the biologically active form.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₉N₃O₃ | [1] |

| Molecular Weight | 409.44 g/mol | N/A |

| Active Stereoisomer | endo | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound inhibits the Wnt/β-catenin signaling pathway through a novel mechanism involving the stabilization of Axin proteins, which are key components of the β-catenin destruction complex. This stabilization is achieved by inhibiting the activity of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.

By inhibiting Tankyrases, this compound prevents Axin degradation, leading to an accumulation of the β-catenin destruction complex. This enhanced complex more efficiently phosphorylates β-catenin, targeting it for degradation and thereby preventing its translocation to the nucleus and the subsequent activation of Wnt target genes.

Quantitative Biological Activity

This compound exhibits potent inhibitory activity against the Wnt signaling pathway and its direct targets, Tankyrase 1 and 2.

| Target/Assay | IC₅₀ Value | Reference |

| Wnt/β-catenin pathway (L-cells) | 180 nM | [3][4] |

| Tankyrase 1 (TNKS1) | 131 nM | [5] |

| Tankyrase 2 (TNKS2) | 56 nM | [5] |

| DLD-1 cells (Wnt/β-catenin signaling) | 210 nM | [6] |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound's biological activity. Below are standardized protocols for two key assays used in the characterization of this compound.

TOPflash Reporter Assay for Wnt Signaling Inhibition

This assay quantitatively measures the activity of the canonical Wnt signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash and FOPflash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a-conditioned medium or recombinant Wnt3a

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with SuperTOPFlash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for 1-2 hours.

-

Wnt Stimulation: Add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the DMSO-treated control.

Western Blot Analysis of β-catenin and Axin2 Levels

This method is used to assess the effect of this compound on the protein levels of key components of the Wnt pathway.

Materials:

-

DLD-1 or other relevant cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-Axin2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate DLD-1 cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin2, and GAPDH overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of β-catenin and Axin2 to the GAPDH loading control.

Conclusion

This compound is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway. Its discovery through a high-throughput screen and the subsequent elucidation of its mechanism of action as a Tankyrase inhibitor have provided researchers with an invaluable tool to study Wnt signaling in development and disease. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the Wnt pathway with this compound and its analogs. As our understanding of the complexities of Wnt signaling continues to grow, the utility of chemical probes like this compound will undoubtedly expand, paving the way for new discoveries and innovative therapeutic strategies.

References

- 1. gsk3b.com [gsk3b.com]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

IWR-1's Impact on Axin2 Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which IWR-1 (Inhibitor of Wnt Response-1) stabilizes Axin2, a key scaffold protein in the Wnt/β-catenin signaling pathway. This compound is a small molecule inhibitor that plays a crucial role in attenuating Wnt signaling by preventing the degradation of Axin2. This stabilization enhances the assembly and activity of the β-catenin destruction complex, leading to the proteasomal degradation of β-catenin and subsequent downregulation of Wnt target genes. This guide details the molecular interactions, summarizes key quantitative data, provides established experimental protocols, and visualizes the involved signaling pathways and workflows.

Introduction to Wnt/β-catenin Signaling and the Role of Axin2

The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for embryonic development, tissue homeostasis, and regeneration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][2] A central component of this pathway is the β-catenin destruction complex, which consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1).[3][4]

In the absence of a Wnt ligand, the destruction complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes, including AXIN2 itself in a negative feedback loop.[5][6]

Axin2 is a concentration-limiting component of the destruction complex.[5] Its protein levels are tightly regulated, in part by the poly-ADP-ribosylation (PARsylation) activity of Tankyrase (TNKS) enzymes, which marks Axin2 for ubiquitination and proteasomal degradation.[5][7][8]

Mechanism of Action: this compound Mediated Stabilization of Axin2

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway that functions by stabilizing Axin2.[3][9] The primary mechanism of this compound is the inhibition of Tankyrase 1 and 2 (TNKS1/2).[5][7] By inhibiting the PARsylation activity of tankyrases, this compound prevents the ubiquitination and subsequent degradation of Axin2.[10] This leads to an accumulation of Axin2 protein, which in turn enhances the assembly and activity of the β-catenin destruction complex.[3][11] The increased efficiency of the destruction complex leads to enhanced phosphorylation and degradation of β-catenin, thereby antagonizing Wnt signaling.[3][12]

The endo diastereomer of this compound is the active form, while the exo form shows significantly reduced activity and serves as a useful negative control in experiments.[3][11]

Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.

Quantitative Data on this compound's Effect on Axin2

The following table summarizes key quantitative data from various studies investigating the effect of this compound on Axin2 and the Wnt pathway.

| Parameter | Value | Cell Line/System | Reference |

| This compound IC50 (Wnt/β-catenin reporter assay) | 180 nM | HEK293 cells | [9][12][13] |

| This compound EC50 (Axin2 accumulation) | 2.5 µM | SW480 cells | [14] |

| This compound Concentration for Axin2 Stabilization | 1-10 µM | DLD-1, MDA-MB-231, EMT6 cells | [1][5] |

| This compound Concentration for in vivo studies (zebrafish) | 0.5-10 µM | Zebrafish embryos | [3][13] |

| This compound Concentration for in vivo studies (mouse xenograft) | 5 mg/kg (intratumoral) | Osteosarcoma xenograft | [15] |

| Fold Increase in Axin2 Protein Levels | Potent induction | DLD-1 cells | [3] |

| Effect on β-catenin Phosphorylation (Ser33/37/Thr41) | Increased levels | DLD-1 cells | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effect of this compound on Axin2 stabilization.

Cell Culture and this compound Treatment

-

Cell Lines: HEK293T, DLD-1, SW480, MDA-MB-231, and HCT116 are commonly used cell lines for studying the Wnt pathway.[1][3][5][16]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound-endo in DMSO.[1][17] Store aliquots at -20°C. Further dilute the stock solution in culture medium to the desired final concentration (typically 1-10 µM).[1] A DMSO-only treatment should be used as a vehicle control.

-

Treatment: Replace the culture medium with medium containing the desired concentration of this compound or DMSO. The incubation time can vary from a few hours to 48 hours depending on the experiment.[16][18] For long-term experiments, it is recommended to prepare fresh working dilutions of this compound daily.[1]

Western Blot Analysis for Axin2 and β-catenin Levels

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Axin2, β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein levels.

Caption: Experimental workflow for Western blot analysis.

TCF/LEF Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound, a Wnt agonist (e.g., Wnt3a-conditioned medium), or a combination of both.

-

Lysis and Luciferase Assay: After the desired treatment period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1][19]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) of Axin2 and Tankyrase

-

Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against Axin2 or Tankyrase overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using antibodies against the potential interaction partners (e.g., probe for Tankyrase in an Axin2 IP, and vice versa).[7][20]

Conclusion

This compound is a valuable chemical tool for studying the Wnt/β-catenin signaling pathway and a potential therapeutic agent for diseases driven by aberrant Wnt signaling. Its mechanism of action, centered on the inhibition of tankyrase and the subsequent stabilization of Axin2, provides a clear example of how targeting protein degradation pathways can be an effective strategy for modulating signal transduction. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and other molecules on Axin2 stability and Wnt pathway activity. The quantitative data presented underscores the potency and specificity of this compound, making it an essential compound in the arsenal of researchers in cell biology, cancer research, and drug development.

References

- 1. gsk3b.com [gsk3b.com]

- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 6. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 免疫共沉淀 (Co-IP) | Thermo Fisher Scientific - CN [thermofisher.cn]

IWR-1 in Developmental Biology: A Technical Guide to Wnt Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical small molecule tool in developmental biology research, offering precise temporal control over the canonical Wnt/β-catenin signaling pathway. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in directed differentiation of human pluripotent stem cells (hPSCs). By functioning as a tankyrase inhibitor, this compound stabilizes the β-catenin destruction complex, thereby promoting β-catenin phosphorylation and subsequent degradation. This targeted inhibition has proven instrumental in guiding cell fate decisions, particularly in cardiogenesis, and in the maintenance of specific stem cell populations. This document serves as a resource for researchers leveraging this compound to dissect developmental processes and for professionals in drug development exploring the therapeutic potential of Wnt pathway modulation.

Core Mechanism of Action: Stabilizing the β-Catenin Destruction Complex

This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its primary mechanism involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) AXIN, a key scaffold protein in the β-catenin destruction complex. Under normal Wnt-off conditions, this complex, comprising AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), facilitates the phosphorylation of β-catenin, marking it for ubiquitination and proteasomal degradation.

By inhibiting tankyrases, this compound prevents AXIN PARsylation and subsequent degradation, leading to the stabilization and accumulation of AXIN2. This enhanced stability of the destruction complex leads to a more efficient phosphorylation and degradation of β-catenin. Consequently, β-catenin is unable to translocate to the nucleus and activate TCF/LEF-mediated transcription of Wnt target genes, effectively silencing the pathway.

Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data on this compound Efficacy

The potency of this compound varies across different cell types and model organisms. The half-maximal inhibitory concentration (IC50) and effective concentrations are crucial for designing experiments that achieve significant pathway inhibition with minimal off-target effects.

| Parameter | Value | Cell Line / Model System | Assay | Reference |

| IC50 | 180 nM | L-cells expressing Wnt3A | Wnt/β-catenin reporter assay | |

| IC50 | 131 nM | In vitro | TNKS1/PARP5a auto-PARsylation | |

| IC50 | 56 nM | In vitro | TNKS2/PARP5b auto-PARsylation | |

| EC50 | 2.5 µM | Human SW480 cells | Axin2 accumulation | |

| Effective Concentration | 2.5 - 10 µM | Human ES and iPS cells | Cardiac differentiation | |

| Effective Concentration | 5 µM | Human iPS cells | Cardiac differentiation | |

| Effective Concentration | 0.5 - 10 µM | Zebrafish | Tailfin regeneration inhibition | |

| Effective Concentration | 10 µM | Zebrafish embryos | Swimbladder development | |

| Effective Concentration | 2.5 µM | Bovine embryos | Inhibition of pSTAT3+ cells | |

| Effective Concentration | 5 - 50 µM | HCT116 cells | Proliferation reduction |

Experimental Protocols: Directed Cardiac Differentiation of hPSCs

One of the most prominent applications of this compound in developmental biology is the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes. The temporal inhibition of Wnt signaling by this compound

Methodological & Application

Application Notes and Protocols for IWR-1 in Zebrafish Tailfin Regeneration Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The zebrafish (Danio rerio) is a powerful model organism for studying vertebrate tissue regeneration, owing to its remarkable ability to fully regenerate complex structures, including the caudal fin. Fin regeneration is a rapid and robust process involving cell proliferation, differentiation, and patterning, orchestrated by conserved signaling pathways. One of the key pathways governing this process is the canonical Wnt/β-catenin signaling pathway, which is essential for the formation and proliferation of the blastema, a mass of undifferentiated cells that gives rise to the new tissue.

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that specifically inhibits the Wnt/β-catenin pathway. It functions by stabilizing Axin, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, preventing its accumulation and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes. These application notes provide a detailed protocol for utilizing this compound to study the role of Wnt signaling in zebrafish tailfin regeneration.

Mechanism of Action of this compound

The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor on the cell surface. This binding event leads to the inactivation of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt pathway activation, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are crucial for cell proliferation and differentiation during regeneration.

This compound intervenes in this pathway by binding to and stabilizing Axin.[1] This action enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, even in the presence of Wnt signals.[1] Consequently, the nuclear translocation of β-catenin is blocked, and the expression of Wnt target genes is suppressed, resulting in the inhibition of regeneration.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effect of this compound on zebrafish tailfin regeneration is potent and visually apparent. Quantitative analysis confirms a significant reduction in the regenerated fin area in this compound treated fish compared to controls.

| Treatment Group | Concentration (µM) | Mean Regenerated Area at 7 dpa (mm²) (± SD) | Percentage of Regeneration (%) |

| Vehicle Control (0.1% DMSO) | 0 | 1.85 (± 0.25) | 100 |

| This compound | 10 | 0.05 (± 0.02) | ~2.7 |

| dpa: days post-amputation. Data are representative based on published findings where 10 µM this compound leads to a near-complete failure of fin tissue regeneration.[2] |

Experimental Protocols

Materials and Reagents

-

Adult zebrafish (Danio rerio) of any wild-type strain (e.g., AB)

-

This compound (Sigma-Aldrich, Cat. No. I0161 or equivalent)

-

Dimethyl sulfoxide (DMSO) (Sigma-Aldrich, Cat. No. D8418 or equivalent)

-

Tricaine-S (MS-222), buffered to pH 7.0-7.4

-

Fish system water

-

Petri dishes

-

Razor blades

-

Stereomicroscope with a camera and imaging software (e.g., ImageJ/FIJI)

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Prepare a 10 mM this compound stock solution: Dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 421.45 g/mol ), dissolve 4.21 mg of this compound in 1 ml of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

Prepare a 10 µM this compound working solution: On the day of the experiment, dilute the 10 mM stock solution 1:1000 in fish system water. For example, add 10 µl of 10 mM this compound stock to 10 ml of fish system water.

-

Prepare a vehicle control solution: Prepare a 0.1% DMSO solution in fish system water (e.g., 10 µl of DMSO in 10 ml of fish system water) to serve as the vehicle control.

Protocol 2: Zebrafish Tailfin Amputation and this compound Treatment

-

Anesthesia: Anesthetize adult zebrafish by immersing them in a solution of Tricaine-S in fish system water until they are unresponsive to touch.

-

Amputation: Place an anesthetized fish on a wet, clean surface (e.g., a petri dish lid). Using a sterile razor blade, carefully amputate the caudal fin approximately 50% of its length, making a straight cut perpendicular to the anteroposterior axis.

-

Recovery: Immediately return the fish to a beaker of fresh system water to recover from anesthesia.

-

Treatment: Place the amputated fish into individual tanks or wells of a multi-well plate containing either the 10 µM this compound working solution or the 0.1% DMSO vehicle control solution. House the fish individually to prevent further fin damage from aggression.

-

Maintenance: Maintain the fish at 28.5°C on a standard light-dark cycle. Change the water daily with fresh this compound or vehicle control solution to ensure consistent compound concentration.[2]

Caption: Experimental workflow for the zebrafish tailfin regeneration assay with this compound.

Protocol 3: Imaging and Quantitative Analysis

-

Imaging Schedule: At designated time points (e.g., 0, 3, 5, and 7 days post-amputation), anesthetize the fish from each group.

-

Image Acquisition: Place each fish on its side in a small amount of water in a petri dish. Capture images of the entire caudal fin using a stereomicroscope equipped with a camera. Ensure consistent magnification and lighting for all images.

-

Quantification of Regenerated Area:

-

Open the captured images in ImageJ or FIJI software.

-

Use the "Freehand" or "Polygon" selection tool to outline the area of the regenerated tissue, using the amputation plane as the proximal boundary.

-

Measure the area of the selection. It is recommended to calibrate the software by setting the scale (pixels/mm) using an image of a micrometer taken at the same magnification.

-

Record the regenerated area for each fish at each time point.

-

-

Data Analysis: Calculate the mean and standard deviation of the regenerated area for both the control and this compound treated groups. Perform statistical analysis (e.g., Student's t-test) to determine the significance of the difference between the groups.

Logical Relationship of this compound's Effect

The inhibitory effect of this compound on tailfin regeneration is a direct consequence of its targeted disruption of the Wnt/β-catenin signaling pathway, which is indispensable for the early stages of this process.

Caption: Logical cascade of this compound's inhibitory effect on tailfin regeneration.

Conclusion

This compound is a valuable tool for investigating the role of Wnt/β-catenin signaling in zebrafish tailfin regeneration. Its specific mechanism of action allows for the targeted inhibition of this pathway, leading to a clear and quantifiable phenotype. The protocols outlined in these application notes provide a robust framework for conducting these experiments, from compound preparation to data analysis. By using this compound, researchers can further elucidate the molecular mechanisms underlying tissue regeneration and explore potential therapeutic strategies for regenerative medicine.

References

Application Notes and Protocols for IWR-1 Treatment in Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancer (CRC).[1][2] Aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2] this compound functions by stabilizing Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the downstream signaling cascade.[1] These application notes provide a summary of effective this compound concentrations and detailed protocols for assessing its effects on colorectal cancer cell lines.

Data Presentation

Table 1: Effective Concentrations of this compound in Colorectal Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| HCT116 | Cell Proliferation | 5 - 50 µM | Dose- and time-dependent decrease in proliferation. | [1] |

| HT29 | Cell Proliferation | 5 - 50 µM | Inhibition of cell proliferation. | [1] |

| HCT116 | Migration & Invasion | 10 µM | Significant inhibition of TNF-α-stimulated migration and invasion. | [1] |

| HT29 | Migration & Invasion | 10 µM | Significant inhibition of migration and invasion. | [1] |

| DLD-1 | Wnt/β-catenin signaling | Not specified | Abrogation of constitutive Wnt/β-catenin pathway activity. | |

| SW480 | Wnt/β-catenin signaling | Not specified | Inhibition of Wnt/β-catenin signaling. | |

| SW620 | Epithelial-Mesenchymal Transition | Not specified | Inhibition of EMT. | [1] |

Table 2: Summary of this compound Effects on Key Cellular Processes in Colorectal Cancer Cells

| Cellular Process | Key Findings | Affected Proteins/Pathways | Reference |

| Cell Proliferation | This compound decreases the proliferation of HCT116 and HT29 cells in a dose- and time-dependent manner. | Wnt/β-catenin, PI3K/Akt | [1] |

| Epithelial-Mesenchymal Transition (EMT) | This compound inhibits EMT, characterized by increased E-cadherin and decreased Vimentin and Snail expression. | Wnt/β-catenin, Survivin | [1] |

| Cell Migration and Invasion | This compound significantly suppresses the migration and invasion of HCT116 and HT29 cells. | MMP2, MMP9 | [1] |

| Apoptosis | This compound can induce apoptosis. | Survivin | [1] |

| Wnt/β-catenin Signaling | This compound promotes the destruction of β-catenin by stabilizing the Axin-scaffolded destruction complex. | Axin, β-catenin | [1] |

| Survivin Expression | This compound directly suppresses the transcription of the anti-apoptotic protein survivin. | Survivin promoter | [1] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT29)

-

Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO to create a stock solution)

-

DMSO (vehicle control)

Protocol:

-

Culture colorectal cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

Allow cells to adhere and reach the desired confluency (typically 60-70%).

-

Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plates

-

Colorectal cancer cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

Materials:

-

6-well plates

-

Colorectal cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-E-cadherin, anti-Vimentin, anti-Snail, anti-Survivin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Cell Migration Assay (Wound Healing Assay)

Materials:

-

6-well plates

-

Colorectal cancer cells

-

This compound

-

Sterile 200 µL pipette tip or a culture-insert

Protocol:

-

Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "wound" in the monolayer by gently scratching with a sterile 200 µL pipette tip. Alternatively, use a culture-insert to create a defined cell-free gap.

-

Wash the wells with PBS to remove detached cells.

-

Add a fresh medium containing this compound or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Measure the wound area at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion Assay (Transwell Assay)

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Medium with 10% FBS (as a chemoattractant)

-

Colorectal cancer cells

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Resuspend the cells in a serum-free medium containing this compound or a vehicle control.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the transwell insert.

-

Add a medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Mandatory Visualization

Caption: this compound inhibits Wnt signaling by stabilizing Axin.

Caption: Workflow for assessing this compound effects on CRC cells.

References

Application Notes and Protocols for IWR-1 in Cell Culture

Harnessing IWR-1, a Potent Inhibitor of Wnt/β-catenin Signaling, for Cellular Research and Drug Discovery

Introduction

This compound (Inhibitor of Wnt Response-1) is a small molecule that acts as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, which subsequently promotes the phosphorylation and proteasomal degradation of β-catenin.[1][2][4][5] This targeted activity makes this compound an invaluable tool for researchers studying developmental biology, oncology, and regenerative medicine, where the Wnt pathway plays a crucial role.[5]

These application notes provide detailed protocols for the dissolution, storage, and application of this compound in cell culture experiments, ensuring reproducible and reliable results for researchers, scientists, and drug development professionals.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is pivotal in regulating cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1] Upon Wnt binding to its Frizzled receptor and LRP5/6 co-receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1]

This compound exerts its inhibitory effect by binding to and stabilizing Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin even in the presence of Wnt stimulation.[1][4][5]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound, compiled from various suppliers and publications.

Table 1: Physicochemical Properties and Solubility

| Property | Value | Source |

| Molecular Weight | 409.44 g/mol | |

| Formula | C₂₅H₁₉N₃O₃ | |

| Purity | ≥98% | [6] |

| Solubility in DMSO | Up to 100 mM | [7] |

| Solubility in Water | Insoluble | [7][8] |

| Solubility in Ethanol | Insoluble | [7][8] |

Table 2: Recommended Concentrations and Storage Conditions

| Parameter | Recommendation | Source |

| Stock Solution Concentration | 5 mM - 20 mM in DMSO | [4][6] |

| Working Concentration | 1 µM - 10 µM in cell culture medium | [4] |

| IC₅₀ | 180 nM in a Wnt/β-catenin reporter assay | [2][4] |

| Storage of Powder | -20°C, protected from light | [4][6] |

| Storage of Stock Solution | Aliquoted at -20°C or -80°C; avoid repeated freeze-thaw cycles | [4][8] |

| Stock Solution Stability | Up to 1 year at -20°C or -80°C | [9] |

| Aqueous Solution Stability | Not recommended for storage longer than one day | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[4]

-

Reconstitution: To prepare a 10 mM stock solution from 5 mg of this compound (MW: 409.44 g/mol ), add 1.22 mL of sterile DMSO.[9] Adjust the volume of DMSO accordingly for different starting amounts of this compound powder.

-

Solubilization: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, warm the tube at 37°C for 3-5 minutes or use an ultrasonic bath to facilitate solubilization.[4][8]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[4][10]

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.[4][6]

Protocol 2: Application of this compound in Cell Culture

This protocol outlines the steps for treating cells with this compound.

Materials:

-

Prepared this compound stock solution (from Protocol 1)

-

Cell culture medium, pre-warmed to 37°C

-

Cultured cells

-

Sterile, low-protein binding 0.2 µm syringe filter (optional but recommended)

Procedure:

-

Thawing: Thaw an aliquot of the this compound stock solution at 37°C as needed.[4]

-

Dilution: To avoid precipitation, it is crucial to add the DMSO stock solution to pre-warmed cell culture medium.[4] For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of a 10 mM stock solution.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[4] A final concentration of ≤0.1% is generally recommended.[10]

-

Mixing and Filtration: Mix the this compound supplemented medium thoroughly by gentle inversion. For best practice, filter the final medium through a 0.2 µm low-protein binding filter before adding it to the cells.[4]

-

Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the this compound containing medium.

-

Incubation: Incubate the cells for the desired experimental duration. The effective concentration and incubation time will vary depending on the cell type and the specific assay.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.

Caption: Workflow for the preparation and application of this compound in cell culture.

Safety Precautions:

This compound is intended for research use only.[6][11] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.[6]

References

- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Wnt Inhibitor | TargetMol [targetmol.com]

- 11. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]

Application Notes and Protocols for Inducing Neural Differentiation with IWR-1

For Researchers, Scientists, and Drug Development Professionals

Introduction